molecular formula C19H21Cl2N3O3S B2675448 N-(4-chlorobenzyl)-2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide CAS No. 946370-54-3

N-(4-chlorobenzyl)-2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide

Cat. No. B2675448
M. Wt: 442.36
InChI Key: AYPSZGJAVSTCKK-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide is a chemical compound with a complex structure. Let’s break down its components:



  • N-(4-chlorobenzyl) : This part of the molecule contains a benzyl group substituted with a chlorine atom.

  • 2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl) : This segment involves a 1,1-dioxido-1,2,6-thiadiazinan-2-yl ring system, which is further substituted by a benzyl group containing a chlorine atom.



Molecular Structure Analysis

The molecular structure of N-(4-chlorobenzyl)-2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide comprises interconnected aromatic rings, heterocyclic moieties, and functional groups. The precise three-dimensional arrangement and bond angles would require computational modeling or X-ray crystallography.



Chemical Reactions Analysis

Given its complexity, this compound may participate in various chemical reactions, such as nucleophilic substitutions, oxidation, and reduction. Investigating its reactivity with different reagents and conditions would provide valuable insights.



Physical And Chemical Properties Analysis


  • Solubility : It is likely soluble in organic solvents like chloroform.

  • Melting Point : The reported melting point is approximately 69-71°C .

  • Boiling Point : The compound’s boiling point is around 227°C .


Scientific Research Applications

Antibacterial Potential

Research indicates that compounds related to N-(4-chlorobenzyl)-2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide demonstrate significant antibacterial properties. A study synthesized novel derivatives with a similar chemical structure, which exhibited broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibacterial agents (Bhoi et al., 2015).

Antitumor Activity

Another area of interest is the antitumor potential of related compounds. Research has shown that certain derivatives of N-(4-chlorobenzyl)-2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide possess considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015). This suggests that similar compounds could be explored for their potential in cancer treatment.

Antioxidant and Anti-inflammatory Properties

Compounds structurally related to N-(4-chlorobenzyl)-2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide have been studied for their antioxidant and anti-inflammatory activities. Some studies have found that these compounds show promising results in various antioxidant assays, indicating their potential in combating oxidative stress-related diseases (Koppireddi et al., 2013).

Anticonvulsant Evaluation

The anticonvulsant properties of related compounds have also been evaluated. Studies have shown significant anticonvulsant activity in certain derivatives, highlighting the potential for these compounds in the treatment of epilepsy or seizure disorders (Nath et al., 2021).

Molecular Docking and Spectroscopic Studies

Molecular docking and spectroscopic studies have been conducted on compounds with a similar structure to understand their interactions with biological targets and their structural properties. These studies provide valuable insights into the potential therapeutic applications of these compounds (Mary et al., 2020).

Safety And Hazards


  • Safety : Handle with care due to its potential reactivity and unknown toxicity.

  • Hazards : As with any novel compound, caution is advised until comprehensive safety data are available.


Future Directions


  • Biological Studies : Investigate its biological activity, potential targets, and therapeutic applications.

  • Synthetic Routes : Develop efficient synthetic routes for large-scale production.

  • Toxicology : Assess its safety profile and potential adverse effects.

  • Structure-Activity Relationship : Explore structural modifications to enhance desired properties.


Remember that this analysis is based on available information, and further research is essential for a deeper understanding of N-(4-chlorobenzyl)-2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide . 🧪🔬


properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[6-[(2-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O3S/c20-17-8-6-15(7-9-17)12-22-19(25)14-24-11-3-10-23(28(24,26)27)13-16-4-1-2-5-18(16)21/h1-2,4-9H,3,10-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPSZGJAVSTCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)N(C1)CC(=O)NCC2=CC=C(C=C2)Cl)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide

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